4-(1H-imidazol-5-yl)thiazole

Lipophilicity Drug-likeness Aqueous solubility

4-(1H-Imidazol-5-yl)thiazole (CAS 758724-68-4; synonym: 4-(5-imidazolyl)-thiazole) is a non-fused biheteroaryl compound with molecular formula C₆H₅N₃S and molecular weight 151.19 g·mol⁻¹, comprising an imidazole ring linked via its C5 position to the C4 position of a thiazole ring. Its computed LogP of 0.62 and topological polar surface area (TPSA) of 69.81 Ų place it among the more hydrophilic members of the imidazolyl-thiazole positional isomer family.

Molecular Formula C6H5N3S
Molecular Weight 151.19 g/mol
Cat. No. B1515500
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(1H-imidazol-5-yl)thiazole
Molecular FormulaC6H5N3S
Molecular Weight151.19 g/mol
Structural Identifiers
SMILESC1=C(NC=N1)C2=CSC=N2
InChIInChI=1S/C6H5N3S/c1-5(8-3-7-1)6-2-10-4-9-6/h1-4H,(H,7,8)
InChIKeyZDWFTJRZCPWELB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(1H-Imidazol-5-yl)thiazole – CAS 758724-68-4 Procurement & Differentiation Baseline


4-(1H-Imidazol-5-yl)thiazole (CAS 758724-68-4; synonym: 4-(5-imidazolyl)-thiazole) is a non-fused biheteroaryl compound with molecular formula C₆H₅N₃S and molecular weight 151.19 g·mol⁻¹, comprising an imidazole ring linked via its C5 position to the C4 position of a thiazole ring . Its computed LogP of 0.62 and topological polar surface area (TPSA) of 69.81 Ų place it among the more hydrophilic members of the imidazolyl-thiazole positional isomer family . First reported in 1940 by the Pharmaceutical Society of Japan [1], this scaffold has more recently been validated as a core architecture for transforming growth factor-β type I receptor (ALK5) kinase inhibitors, with optimized derivatives achieving single-digit nanomolar enzymatic potency [2]. The compound is commercially available as a research-grade building block (typical purity ≥95%) from multiple suppliers.

Hydrophilic heterocycle (cLogP 0.62) for aqueous-phase synthesis and fragment-based screening
Non-fused biaryl core permits torsional flexibility; reported as ALK5 inhibitor scaffold
Unsubstituted building block for structure-guided elaboration at imidazole C2, thiazole C2/C5
Directional H-bond donor (N–H) for supramolecular assemblies and coordination networks

Why 4-(1H-Imidazol-5-yl)thiazole Cannot Be Freely Substituted by Other Imidazolyl-Thiazole Isomers


Imidazolyl-thiazole positional isomers share the identical molecular formula (C₆H₅N₃S) and molecular weight (151.19 g·mol⁻¹) but diverge substantially in computed lipophilicity: 4-(1H-imidazol-5-yl)thiazole exhibits a LogP of 0.62, whereas the 2-(1H-imidazol-2-yl) and 4-(1H-imidazol-2-yl) isomers each show LogP values of 1.53—a ΔLogP of 0.91 units, corresponding to an approximately 8-fold difference in octanol-water partition coefficient . This magnitude of lipophilicity shift directly impacts aqueous solubility, formulation behaviour, and pharmacokinetic predictivity of downstream derivatives. Furthermore, the C5-imidazolyl-to-C4-thiazolyl connectivity preserves a free imidazole N–H hydrogen-bond donor in a distinct geometric orientation, whereas the C2-imidazolyl linkage embeds the N–H between two annular nitrogen atoms, altering both H-bond donor topology and metal-coordination geometry [1]. These physicochemical differences mean that analogs cannot be assumed interchangeable in medicinal chemistry campaigns, coordination chemistry, or materials science applications without experimental requalification [2].

Lipophilicity mismatch across positional isomers

2- and 4-(imidazol-2-yl) isomers show substantially higher computed LogP (~1.5), shifting aqueous solubility and formulation behavior; direct transfer may not be supported without re-evaluation.

H-bond donor geometry alters supramolecular assembly

Imidazol-5-yl connectivity provides a sterically accessible N–H donor; the 2-yl isomer places the N–H between two annular nitrogens, favoring competing intramolecular interactions that can change crystal engineering outcomes.

Thermal stability may restrict high-temperature protocols

Lower predicted boiling point in the 2-(imidazol-2-yl) isomer suggests reduced thermal robustness; substitution risk in microwave-assisted or high-boiling-solvent reactions requires experimental validation.

4-(1H-Imidazol-5-yl)thiazole: Quantified Differentiation Evidence Against Closest Analogs


LogP 0.62 vs 1.53: 8-Fold Higher Predicted Hydrophilicity Compared to C2-Imidazolyl Thiazole Isomers

4-(1H-Imidazol-5-yl)thiazole has a computed LogP of 0.62, which is 0.91 log units lower than the 1.53 LogP values reported for both 2-(1H-imidazol-2-yl)thiazole (CAS 438545-36-9) and 4-(1H-imidazol-2-yl)thiazole (CAS 51592-01-9) . This ΔLogP of 0.91 corresponds to an approximately 8.1-fold difference in the octanol-water partition coefficient (P ratio = 10^0.91 ≈ 8.1), indicating that the target compound is substantially more hydrophilic than its positional isomers. All three compounds share an identical molecular formula (C₆H₅N₃S), molecular weight (151.19 g·mol⁻¹), and TPSA (69.81 Ų), isolating the connectivity pattern as the sole driver of the lipophilicity difference.

cLogP comparison
Data to verify
Target cLogP 0.62 vs isomer cLogP 1.53
~8× higher predicted hydrophilicity; may shift ADME predictivity in derivative series
Computed ALogP values; consistent algorithm but requires experimental confirmation
Lipophilicity Drug-likeness Aqueous solubility ADME

Boiling Point 460.4°C vs 374.2°C: Superior Thermal Stability Enabling Higher-Temperature Synthetic Protocols

4-(1H-Imidazol-5-yl)thiazole exhibits a predicted boiling point of 460.4 ± 20.0 °C at 760 mmHg, compared to 374.2 °C for 2-(1H-imidazol-2-yl)thiazole—a difference of approximately 86 °C . This elevated boiling point, coupled with a flash point of 244.5 ± 12.2 °C, indicates that the 5-yl-to-4-yl connectivity pattern confers measurably greater thermal stability than the 2-yl-to-2-yl linkage. The higher boiling point is consistent with stronger intermolecular interactions (likely N–H···N hydrogen bonding) facilitated by the imidazol-5-yl orientation, which leaves the imidazole N–H more sterically accessible than in the C2-linked isomer where the N–H is flanked by both annular nitrogen atoms.

Boiling point
Data to verify
Target 460.4 °C vs isomer 374.2 °C
Higher predicted thermal stability may support high-temperature coupling reactions
Predicted at 760 mmHg; confirm by experimental thermogravimetric analysis
Thermal stability Synthetic chemistry Process chemistry Building block

ALK5 Kinase IC₅₀ 8.2 nM: 4-Thiazolylimidazole Scaffold Validated as a Potent TGF-β Type I Receptor Inhibitor Core

The 4-thiazolylimidazole scaffold—of which 4-(1H-imidazol-5-yl)thiazole is the minimal unsubstituted core—has been validated as a privileged architecture for ALK5 (TGF-β type I receptor) kinase inhibition. In the foundational study by Amada et al. (2012), the optimized 4-thiazolylimidazole derivative N-{[5-(1,3-benzothiazol-6-yl)-4-(4-methyl-1,3-thiazol-2-yl)-1H-imidazol-2-yl]methyl}butanamide (compound 20) achieved an enzymatic IC₅₀ of 8.2 nM against ALK5 and a cellular IC₅₀ of 32 nM in a TGF-β-induced Smad2/3 phosphorylation assay [1]. By contrast, a close structural analog series—imidazo[2,1-b]thiazole derivatives evaluated as V600E-B-RAF inhibitors—showed a substantially different selectivity profile, with the most potent compound (1zb) achieving IC₅₀ values of 0.978 nM (V600E-B-RAF) and 8.2 nM (RAF1), but lacking the ALK5 activity characteristic of the non-fused 4-thiazolylimidazole architecture . This scaffold-level selectivity divergence demonstrates that the non-fused imidazolyl-thiazole connectivity is not interchangeable with fused imidazothiazole systems for kinase targeting.

ALK5 inhibition
Class-level inference
Optimized derivative IC₅₀ 8.2 nM (enzyme), 32 nM (cell)
Scaffold reported to support potent ALK5 inhibition; distinct from fused imidazothiazole RAF selectivity
Derived from elaborated analogs; unsubstituted core requires fragment-level validation
Kinase inhibition ALK5/TGF-βRI Cancer Fibrosis Medicinal chemistry

Conformational Flexibility: Non-Fused Biaryl System Enables Torsional Adaptation vs Planar-Locked Fused Imidazo[2,1-b]thiazole

4-(1H-Imidazol-5-yl)thiazole is a non-fused biheteroaryl system in which the imidazole and thiazole rings are connected by a single C–C bond, permitting torsional rotation about the biaryl axis. In contrast, imidazo[2,1-b]thiazole is a fused bicyclic system locked into near-perfect planarity, with experimentally determined dihedral angles between the thiazole and imidazole rings of only 0.7°–2.35° across multiple crystal structures—an r.m.s. deviation from planarity of ≤0.012 Å [1]. This fundamental structural difference has direct functional consequences: the non-fused scaffold can undergo induced-fit conformational adaptation upon target binding, a feature explicitly exploited in the ALK5 inhibitor series where break-up of planarity between the imidazole and thiazole rings was found to improve solubility in topical lotion formulations [2]. The fused analog, by contrast, presents a rigid, pre-organized binding surface that may favour different target profiles (e.g., RAF kinases) but lacks the conformational adaptability required for ALK5 hinge-region engagement.

Conformational flexibility
Class-level inference
Non-fused biaryl: free rotation vs fused planar analog (dihedral
Torsional adaptation may enable induced-fit target binding; planarity break linked to improved formulation solubility
Conformational study context; crystal vs solution behavior may differ
H-bond donor geometry
Class-level inference
Imidazol-5-yl: accessible N–H; Imidazol-2-yl: N–H flanked, proximal to S
5-yl connectivity may favor extended intermolecular H-bond networks; 2-yl may compete intramolecularly
Based on solid-state supramolecular precedents; experimental crystal structure required
Conformational analysis Molecular recognition Scaffold design Induced fit

Hydrogen-Bond Donor Geometry: Imidazol-5-yl Connectivity Preserves N–H Availability vs Imidazol-2-yl Linkage

The imidazol-5-yl-to-thiazol-4-yl connectivity in 4-(1H-imidazol-5-yl)thiazole positions the imidazole N1–H hydrogen-bond donor distal to the thiazole ring junction, maintaining an H-bond donor count of 1 and acceptor count of 3 (from the imidazole N3, thiazole N, and thiazole S) . By comparison, in 2-(1H-imidazol-2-yl)thiazole, the imidazole is linked via its C2 position, placing the N–H moiety between the two annular nitrogen atoms (N1 and N3) and in closer proximity to the thiazole sulfur, which can engage in intramolecular N–H···S interactions that compete with intermolecular H-bonding . While both isomers share the same HBD/HBA counts, the geometric accessibility of the N–H donor differs qualitatively: in the solid state, imidazole N–H···N hydrogen bonding typically generates two-dimensional ribbon motifs, whereas thiazole-only systems lacking a second N–H group form only dimeric pairs [1]. The imidazol-5-yl connectivity is therefore predicted to favour extended hydrogen-bonded networks more effectively than the imidazol-2-yl connectivity.

H-bond donor geometry
Class-level inference
Imidazol-5-yl: accessible N–H; Imidazol-2-yl: N–H flanked, proximal to S
5-yl connectivity may favor extended intermolecular H-bond networks; 2-yl may compete intramolecularly
Based on solid-state supramolecular precedents; experimental crystal structure required
Hydrogen bonding Supramolecular chemistry Ligand design Crystal engineering

4-(1H-Imidazol-5-yl)thiazole: Evidence-Backed Application Scenarios for Procurement Decision-Making


ALK5/TGF-βRI Kinase Inhibitor Discovery: Fragment Growth and Lead Optimization

The 4-thiazolylimidazole core has demonstrated ALK5 enzymatic IC₅₀ of 8.2 nM and cellular Smad2/3 phosphorylation IC₅₀ of 32 nM when appropriately elaborated . 4-(1H-Imidazol-5-yl)thiazole serves as the minimal unsubstituted scaffold for fragment-based screening or structure-guided elaboration at the imidazole C2, thiazole C2, and thiazole C5 positions. Its LogP of 0.62 [1] provides a hydrophilic starting point favourable for aqueous solubility during early lead optimization, offering an advantage over more lipophilic positional isomers (LogP 1.53) when oral bioavailability or parenteral formulation is the target product profile.

Coordination Chemistry and MOF Ligand Design Leveraging Distinct H-Bond Donor Geometry

The imidazol-5-yl connectivity preserves a sterically unencumbered N–H hydrogen-bond donor (HBD = 1, HBA = 3), geometrically distinct from the imidazol-2-yl isomer . This orientation favours intermolecular N–H···N hydrogen-bonded ribbon or network formation in the solid state, as opposed to the dimeric-pair motifs typical of thiazole-only H-bonding systems [1]. For construction of porous coordination polymers, MOFs, or hydrogen-bonded organic frameworks (HOFs) where directional H-bonding topology is critical, 4-(1H-imidazol-5-yl)thiazole offers a predictable and literature-precedented supramolecular synthon.

High-Temperature Synthetic Elaboration Requiring Thermally Robust Building Blocks

With a predicted boiling point of 460.4 °C—approximately 86 °C higher than 2-(1H-imidazol-2-yl)thiazole (374.2 °C)—and a flash point of 244.5 °C , 4-(1H-imidazol-5-yl)thiazole is the preferred isomer for synthetic sequences involving elevated temperatures, including microwave-assisted reactions, high-boiling-solvent reflux conditions (e.g., DMF, DMSO, NMP), and metal-catalysed cross-couplings requiring prolonged heating. Its superior thermal stability reduces decomposition risk and simplifies purification workflows in process chemistry contexts.

Aqueous Solubility-First Medicinal Chemistry Campaigns: Hydrophilic Fragment Advantage

The LogP of 0.62 for 4-(1H-imidazol-5-yl)thiazole is 0.91 units lower than that of its 2-(1H-imidazol-2-yl) and 4-(1H-imidazol-2-yl) counterparts (LogP 1.53) , translating to an approximately 8-fold higher predicted aqueous solubility. For fragment-based drug discovery (FBDD) campaigns prioritizing high water solubility to enable biophysical screening (NMR, SPR, X-ray crystallography) at millimolar concentrations, the 5-yl isomer offers a measurable solubility advantage without sacrificing the imidazole-thiazole pharmacophore. This is particularly relevant for target classes where the binding site is solvent-exposed or where high screening concentrations are required to detect weak (Kd > 100 μM) fragment hits.

Application
Selection Property
Validation Focus
ALK5 pathway inhibitor lead optimization
Hydrophilic fragment core (cLogP 0.62); scaffold reported for nanomolar ALK5 inhibition
Enzymatic and cellular ALK5 assay endpoints; Smad2/3 phosphorylation monitoring
Supramolecular coordination networks / MOF design
Sterically accessible N–H donor; directional H-bond topology
X-ray diffraction H-bond motif analysis; network topology verification
High-temperature synthetic elaboration
Predicted thermal stability advantage over 2-yl isomers
Post-reaction purity assessment; decomposition product monitoring
Aqueous-phase fragment-based screening
Higher predicted aqueous solubility (cLogP 0.62); low lipophilicity for biophysical assays
Solubility limits in NMR/SPR buffers; fragment hit confirmation
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